2-Fluoro-2,4-dimethylpentanoic acid
Description
2-Fluoro-2,4-dimethylpentanoic acid (C₇H₁₁FO₂) is a fluorinated branched-chain carboxylic acid characterized by a fluorine atom at the C2 position and methyl groups at C2 and C3. The introduction of fluorine, a highly electronegative atom, significantly influences the compound’s acidity, solubility, and reactivity compared to non-fluorinated analogs. Fluorine’s electron-withdrawing effect enhances the acidity of the carboxylic acid group, making it stronger than its non-fluorinated counterparts. This property is critical in pharmaceutical and agrochemical applications, where fluorinated compounds often exhibit improved metabolic stability and bioavailability.
Properties
IUPAC Name |
2-fluoro-2,4-dimethylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO2/c1-5(2)4-7(3,8)6(9)10/h5H,4H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVKJQGCFOTKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-fluoro-2,4-dimethylpentanoic acid with structurally related compounds, focusing on substituents, molecular properties, and applications:
Key Findings:
Substituent Effects on Acidity: The fluorine atom in 2-fluoro-2,4-dimethylpentanoic acid increases acidity (lower pKa) compared to the non-fluorinated 2,4-dimethylpentanoic acid due to its electron-withdrawing nature. Bromine (in the bromo analog) is less electronegative than fluorine, resulting in weaker acidity despite higher molecular weight.
Hydroxy and Amino Derivatives: 3-Hydroxy-2,4-dimethylpentanoic acid (β-hydroxy acid) exhibits hydrogen-bonding capability, enhancing solubility in polar solvents. Amino-substituted analogs (e.g., 4-Amino-2,4-dimethylpentanoic acid HCl) are basic and serve as building blocks in peptide synthesis.
The hydroxy and saturated acids are intermediates in organic synthesis, particularly in producing lactones and esters.
Synthesis and Purity: Enamine synthesizes 3-hydroxy-2,4-dimethylpentanoic acid and 2,4-dimethylpentanoic acid at >95% purity, suggesting reliable routes for related compounds.
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